molecular formula C14H14BrN3O4 B2924065 (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034398-70-2

(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2924065
CAS No.: 2034398-70-2
M. Wt: 368.187
InChI Key: ZMGVVIJDUAEMCO-UHFFFAOYSA-N
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Description

The compound “(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a structurally complex molecule featuring a brominated furan core linked via a methanone bridge to a pyrrolidine ring. The pyrrolidine moiety is further substituted with a 3-methoxypyrazinyloxy group.

Key structural attributes include:

  • 5-Bromofuran-2-yl group: Bromination at the 5-position of the furan ring enhances electrophilic reactivity and may influence binding interactions via halogen bonding .
  • Methanone linker: The carbonyl group serves as a rigid spacer, facilitating spatial orientation of the substituents.
  • Pyrrolidine ring: The saturated five-membered ring introduces conformational flexibility, which can modulate pharmacokinetic properties.

Synthetic routes for analogous brominated furan derivatives often involve bromination using N-bromosuccinimide (NBS) under radical conditions (e.g., carbon tetrachloride reflux) , followed by coupling reactions to append functionalized pyrrolidine or pyrazine units. Characterization typically employs NMR spectroscopy and mass spectrometry .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O4/c1-20-12-13(17-6-5-16-12)21-9-4-7-18(8-9)14(19)10-2-3-11(15)22-10/h2-3,5-6,9H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGVVIJDUAEMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the methoxypyrazine and pyrrolidine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can result in various substituted furan derivatives.

Scientific Research Applications

(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The furan and pyrazine moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring can also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous, enabling a comparative analysis of substituent effects, synthetic strategies, and physicochemical properties:

(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

  • Structure: Shares the 5-bromofuran-methanone-pyrrolidine core but substitutes the 3-methoxypyrazine with a furanylmethyl sulfonyl group.
  • Synthetic Route: Likely involves sulfonylation of pyrrolidine, contrasting with the nucleophilic displacement required for pyrazine attachment .
  • Implications : The sulfonyl group may enhance metabolic stability but reduce solubility due to increased hydrophobicity.

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)methanone

  • Structure : Replaces the furan and pyrrolidine with a pyrrolopyridine core and a methoxyphenyl substituent.
  • Key Differences: Heterocycle: Pyrrolopyridine introduces nitrogen-rich aromaticity, enhancing hydrogen-bonding capacity versus the non-aromatic pyrrolidine. Bromine Position: Bromine on the pyrrolopyridine may alter electronic effects compared to the furan-based bromine .

3-(5-Bromobenzofuran-2-yl)-1H-pyrazole

  • Structure : Features a benzofuran-pyrazole hybrid instead of the furan-pyrrolidine-pyrazine system.
  • Synthetic Route: Utilizes enaminone intermediates and hydrazine cyclization, differing from the palladium-catalyzed couplings seen in pyrazine derivatives .
  • Implications : The pyrazole ring offers hydrogen-bonding sites but may introduce metabolic liabilities due to its reactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Synthetic Highlight Potential Property Impact
Target Compound Furan-Pyrrolidine 3-Methoxypyrazinyloxy Nucleophilic displacement Balanced solubility/reactivity
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone Furan-Pyrrolidine Furanylmethyl sulfonyl Sulfonylation Increased hydrophobicity
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)methanone Pyrrolopyridine 3-Methoxyphenyl Cross-coupling Enhanced DNA interaction
3-(5-Bromobenzofuran-2-yl)-1H-pyrazole Benzofuran-Pyrazole Pyrazole Enaminone cyclization High lipophilicity

Fluorinated Chromenone Derivatives (e.g., Example 85 in )

  • Structure: Chromenone scaffold with fluorinated pyrazolo-pyrimidine substituents.
  • Key Differences: Core: Chromenone (benzopyran-4-one) vs. furan-pyrrolidine. Substituents: Fluorine atoms and morpholino groups improve metabolic stability and bioavailability.
  • Implications : Fluorination is a common strategy to enhance CNS penetration, which the target compound lacks .

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